N-(4-fluorophenyl)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-4-amine
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Overview
Description
N-(4-FLUOROPHENYL)-1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-AMINE is a complex organic compound characterized by the presence of fluorine atoms and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the piperidine intermediate.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-FLUOROPHENYL)-1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-AMINE is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-AMINE involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and sulfonyl group enable it to bind to enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)piperidine: Lacks the sulfonyl group, resulting in different reactivity and biological activity.
1-(4-Trifluoromethoxy)benzenesulfonylpiperidine: Lacks the fluorophenyl group, affecting its chemical properties and applications.
N-(4-Fluorophenyl)-1-(benzenesulfonyl)piperidine: Similar structure but without the trifluoromethoxy group, leading to different chemical behavior.
Uniqueness
N-(4-FLUOROPHENYL)-1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-AMINE is unique due to the combination of its fluorinated aromatic rings and sulfonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18F4N2O3S |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C18H18F4N2O3S/c19-13-1-3-14(4-2-13)23-15-9-11-24(12-10-15)28(25,26)17-7-5-16(6-8-17)27-18(20,21)22/h1-8,15,23H,9-12H2 |
InChI Key |
JMDQJTUAHSLRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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